molecular formula C14H9BrN2O B2713271 2-(4-bromophenyl)quinazolin-4(3h)-one CAS No. 83800-88-8

2-(4-bromophenyl)quinazolin-4(3h)-one

Cat. No.: B2713271
CAS No.: 83800-88-8
M. Wt: 301.143
InChI Key: NRCCYFAMXZIJSC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)quinazolin-4(3h)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)quinazolin-4(3h)-one typically involves the condensation of 4-bromoaniline with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)quinazolin-4(3h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)quinazolin-4(3h)-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound may also interact with bacterial cell membranes, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it can modulate various signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3,4-Dihydroquinazolin-4-One
  • 2-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One
  • 2-(4-Fluorophenyl)-3,4-Dihydroquinazolin-4-One

Uniqueness

2-(4-bromophenyl)quinazolin-4(3h)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse biological activities .

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. The compound’s unique properties make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-bromophenyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCYFAMXZIJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966728
Record name 2-(4-Bromophenyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5234-83-3
Record name 2-(4-Bromophenyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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